molecular formula C13H18N2O2 B14509819 3-[2-(Piperazin-1-yl)phenyl]propanoic acid CAS No. 64055-50-1

3-[2-(Piperazin-1-yl)phenyl]propanoic acid

Cat. No.: B14509819
CAS No.: 64055-50-1
M. Wt: 234.29 g/mol
InChI Key: HEHLXJVQPUXIGR-UHFFFAOYSA-N
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Description

3-[2-(Piperazin-1-yl)phenyl]propanoic acid is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Piperazin-1-yl)phenyl]propanoic acid typically involves the reaction of 2-(piperazin-1-yl)benzaldehyde with a suitable carboxylic acid derivative. One common method is the condensation reaction between 2-(piperazin-1-yl)benzaldehyde and malonic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Piperazin-1-yl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-[2-(Piperazin-1-yl)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Piperazin-1-yl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to various biological targets, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperazin-1-yl)propanoic acid
  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

3-[2-(Piperazin-1-yl)phenyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring and the phenyl group allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

64055-50-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(2-piperazin-1-ylphenyl)propanoic acid

InChI

InChI=1S/C13H18N2O2/c16-13(17)6-5-11-3-1-2-4-12(11)15-9-7-14-8-10-15/h1-4,14H,5-10H2,(H,16,17)

InChI Key

HEHLXJVQPUXIGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2CCC(=O)O

Origin of Product

United States

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